7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound is characterized by a benzene ring fused to a thiadiazine ring, with a chlorine atom at the 7th position and two oxygen atoms attached to the sulfur atom, forming a dioxide. It has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, leading to the formation of the desired thiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazine ring, potentially altering its pharmacological properties.
Substitution: Halogenation, alkylation, and acylation reactions are common, where substituents are introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce bromine or iodine atoms, while alkylation can add alkyl groups, enhancing the compound’s biological activity .
Scientific Research Applications
7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate its effects on various biological systems, including its antimicrobial and antiviral activities.
Medicine: It has potential therapeutic applications as an antihypertensive, antidiabetic, and anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities
Mechanism of Action
The mechanism of action of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzthiazide: Used as a diuretic and antihypertensive agent.
Uniqueness
7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to its broader spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, which are not as prominent in the similar compounds listed above. Its unique structure allows for diverse chemical modifications, enhancing its potential for various therapeutic applications .
Properties
IUPAC Name |
7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIQALNGUVTNHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434527 | |
Record name | 7-Chloro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19477-12-4 | |
Record name | 19477-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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